Molecular Formula and Hydrogen‑Bond Donor Count Differentiation vs. 3,4‑Dihydroxy‑2‑butanone (DHB)
3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one possesses molecular formula C₅H₁₀O₄ (MW 134.13) with 3 hydrogen‑bond donor (HBD) sites, whereas the frequently referenced riboflavin‑pathway precursor 3,4‑dihydroxy‑2‑butanone (DHB, CAS 51299‑84‑4) has formula C₄H₈O₃ (MW 104.1) with only 2 HBD sites . The additional hydroxymethyl group increases both molecular weight by 30.0 Da and the topological polar surface area (tPSA) from 57.5 Ų to 77.8 Ų, which jointly govern aqueous solubility and stationary‑phase retention in reversed‑phase HPLC .
| Evidence Dimension | Molecular formula, HBD count, and tPSA |
|---|---|
| Target Compound Data | C₅H₁₀O₄; 3 HBD; tPSA 77.8 Ų; MW 134.13 |
| Comparator Or Baseline | 3,4‑Dihydroxy‑2‑butanone (DHB): C₄H₈O₃; 2 HBD; tPSA 57.5 Ų; MW 104.1 |
| Quantified Difference | ΔMW = +30.0 Da; ΔHBD = +1; ΔtPSA ≈ +20.3 Ų |
| Conditions | Calculated properties derived from SMILES/InChI; consistent with ChemSpider and PubChem entries |
Why This Matters
The higher HBD count and tPSA predict greater water solubility and different solid‑phase extraction behaviour, directly affecting formulation compatibility and analytical method development relative to the C₄ analog.
